molecular formula C16H23NO2 B255029 (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide

Cat. No. B255029
M. Wt: 261.36 g/mol
InChI Key: QYMABJIOSDFFRG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide, also known as JTE-522, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. JTE-522 has been studied extensively for its potential therapeutic applications in various inflammatory conditions.

Mechanism of Action

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide reduces the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide has a good safety profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide is its selectivity for COX-2 enzyme, which reduces the risk of adverse effects associated with non-selective COX inhibitors. However, one of the limitations of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

1. Development of more water-soluble analogs of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide for improved in vivo efficacy.
2. Investigation of the potential therapeutic applications of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide in other inflammatory conditions, such as asthma and psoriasis.
3. Study of the long-term safety and efficacy of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide in clinical trials.
4. Investigation of the potential synergistic effects of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide with other anti-inflammatory agents.
5. Development of more potent and selective COX-2 inhibitors based on the structure of (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide.

Synthesis Methods

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide can be synthesized by the reaction of 4-butoxybenzaldehyde and 2-bromo-1-phenylpropan-1-one in the presence of potassium carbonate and tetrabutylammonium bromide. The resulting product is then reacted with propargylamine to yield (E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide.

Scientific Research Applications

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins.

properties

Product Name

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(E)-3-(4-butoxyphenyl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C16H23NO2/c1-4-5-12-19-15-9-6-14(7-10-15)8-11-16(18)17-13(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,17,18)/b11-8+

InChI Key

QYMABJIOSDFFRG-DHZHZOJOSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC(C)C

SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC(=O)NC(C)C

Origin of Product

United States

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